Product packaging for Androst-4-ene-3alpha,17alpha-diol(Cat. No.:CAS No. 15183-38-7)

Androst-4-ene-3alpha,17alpha-diol

Cat. No.: B090702
CAS No.: 15183-38-7
M. Wt: 290.4 g/mol
InChI Key: BTTWKVFKBPAFDK-QAZMUZRASA-N
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Description

Androst-4-ene-3alpha,17alpha-diol is a steroid derivative of significant interest in biochemical and endocrinological research. Its core value lies in its unique stereochemical configuration, featuring hydroxyl groups at the 3alpha and 17alpha positions. This structure is key for investigating the activity of enzymes like 17alpha-hydroxysteroid dehydrogenase (17α-HSD), which is responsible for the biosynthesis of 17alpha-epimers of classic steroid hormones, such as epitestosterone . Researchers can utilize this compound to probe the substrate specificity and catalytic mechanisms of these enzymes, shedding light on alternative steroidogenic pathways. The 17alpha-hydroxy configuration is of particular interest as it is found in endogenous compounds like epitestosterone, which serves as a natural reference substance in anti-doping analyses . Furthermore, the specific orientation of the hydroxyl groups (3alpha versus 3beta) is a critical determinant of a steroid's biological activity and metabolic fate, making this compound a valuable tool for structure-activity relationship (SAR) studies. By studying this compound, scientists can gain deeper insights into the complex regulation of steroid homeostasis, the role of steroid epimers in health and disease, and the development of novel research assays. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30O2 B090702 Androst-4-ene-3alpha,17alpha-diol CAS No. 15183-38-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3/t13-,14+,15+,16+,17-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTWKVFKBPAFDK-QAZMUZRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C[C@@H](CC[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601311882
Record name Androst-4-ene-3α,17α-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15183-38-7
Record name Androst-4-ene-3α,17α-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15183-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Androst-4-ene-3alpha,17alpha-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015183387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Androst-4-ene-3α,17α-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemistry and Structural Attributes of Androst 4 Ene 3α,17α Diol

Precise Stereochemical Designation

The systematic IUPAC name for the androstane (B1237026) skeleton with the specific stereochemistry of Androst-4-ene-3α,17α-diol is (3S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol. This nomenclature precisely defines the spatial orientation of each chiral center within the molecule.

The core of this compound is a gonane (B1236691) nucleus, a tetracyclic hydrocarbon system. The stereochemistry at the various ring junctions (B/C and C/D trans) is a common feature among most natural steroids. The key distinguishing features of Androst-4-ene-3α,17α-diol are the double bond between carbons 4 and 5, and the alpha-orientation of the hydroxyl groups at both the C3 and C17 positions.

The 'α' designation for the hydroxyl group at C3 indicates that it lies below the plane of the steroid nucleus, in an axial position. Similarly, the 17α-hydroxyl group is also oriented below the plane of the D-ring. This specific arrangement distinguishes it from its other stereoisomers.

AttributeDescription
Systematic Name (3S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Common Name Androst-4-ene-3α,17α-diol
Chemical Formula C₁₉H₃₀O₂
Key Stereochemical Features 3α-hydroxyl group, 17α-hydroxyl group, Δ⁴ double bond

Conformational Analysis and Steric Considerations Relevant to Biological Interactions

The conformation of the steroid nucleus, particularly the A-ring, is crucial for its interaction with receptor binding sites. In Androst-4-ene-3α,17α-diol, the presence of the double bond at C4-C5 forces the A-ring into a half-chair conformation. In this arrangement, the 3α-hydroxyl group occupies an axial-like position.

This axial orientation of the 3α-hydroxyl group results in significant steric hindrance on the alpha-face of the molecule. When compared to its 3β-hydroxy counterpart, where the hydroxyl group is in a more exposed equatorial position, the 3α-isomer presents a different topographical surface for interaction with the ligand-binding domains of steroid receptors. This steric bulk can influence the binding affinity and orientation of the molecule within the receptor pocket.

Comparative Analysis of Stereoisomers within the Androst-4-ene-3,17-diol (B1204415) Class

The biological effects of androstenediols are highly dependent on the stereochemistry of the hydroxyl groups at the C3 and C17 positions. There are four primary stereoisomers of Androst-4-ene-3,17-diol: 3α,17α; 3β,17β; 3α,17β; and 3β,17α.

Research has shown that these subtle changes in stereochemistry can lead to significant differences in biological activity. For instance, a study comparing the androgenic potency of Androst-4-ene-3α,17α-diol and Androst-4-ene-3β,17β-diol found that both compounds were as potent as testosterone (B1683101) when administered systemically in the chick's comb test. nih.gov However, when applied directly to the comb, the 3α-isomer was less active than the 3β-isomer, which had an activity equal to testosterone. nih.gov This suggests that the 3α-hydroxyl group may hinder direct interaction with the androgen receptor at the site of application, or that the route of administration affects the metabolic conversion of these compounds.

The more well-studied Androst-4-ene-3β,17β-diol acts as a weak partial agonist of the androgen receptor. nih.gov In the presence of more potent androgens like testosterone or dihydrotestosterone (B1667394) (DHT), it can act as an antagonist. nih.gov It also exhibits very weak estrogenic activity, with significantly lower affinity for estrogen receptors (ERα and ERβ) compared to estradiol (B170435). nih.gov While direct comparative binding data for Androst-4-ene-3α,17α-diol is limited, the structural differences suggest that it would also have a unique receptor interaction profile. The related saturated steroid, 3β-androstanediol, is a potent agonist for ERβ, while 3α-androstanediol has a much lower affinity for estrogen receptors. wikipedia.orgwikipedia.org This highlights the critical role of the C3 hydroxyl orientation in determining estrogenicity.

Table of Androst-4-ene-3,17-diol Stereoisomers and Their Known Biological Activities

Stereoisomer C3-OH Orientation C17-OH Orientation Known Biological Activities
Androst-4-ene-3α,17α-diol α (axial-like) α Androgenic potency similar to testosterone via systemic administration; less active upon direct application. nih.gov
Androst-4-ene-3β,17β-diol β (equatorial-like) β Weak partial agonist at the androgen receptor; can act as an androgen antagonist. nih.gov Very weak estrogenic activity. nih.gov
Androst-4-ene-3α,17β-diol α (axial-like) β Androgenic activity has been studied.
Androst-4-ene-3β,17α-diol β (equatorial-like) α Limited specific data available.

Precursor Steroid Utilization in Androstene Diol Formation

The synthesis of Androst-4-ene-3α,17α-diol relies on the availability of specific precursor steroids that can be enzymatically converted into this diol. The two main precursors are Androst-4-ene-3,17-dione (commonly known as androstenedione) and Dehydroepiandrosterone (B1670201) (DHEA).

Androstenedione (B190577), a Δ4-steroid, is a pivotal intermediate in the biosynthesis of androgens and estrogens. wikipedia.orgmdpi.comnih.gov It is produced from DHEA or 17α-hydroxyprogesterone. wikipedia.org The conversion of androstenedione is a critical step in the formation of various downstream steroids. Specifically, androstenedione can be acted upon by hydroxysteroid dehydrogenases to form different androstenediol (B1197431) isomers. The formation of Androst-4-ene-3α,17α-diol from androstenedione involves the reduction of the ketone groups at both the C3 and C17 positions to hydroxyl groups with specific alpha stereochemistry. This transformation is a key part of the metabolic pathway that determines the local androgenic environment in various tissues.

Dehydroepiandrosterone (DHEA), a Δ5-steroid, is a primary precursor for the synthesis of androstenedione. frontiersin.orgnih.gov The conversion of DHEA to androstenedione is a crucial step in what is known as the Δ5 pathway of androgen synthesis. nih.gov Once androstenedione is formed from DHEA, it can then serve as the immediate precursor for Androst-4-ene-3α,17α-diol. While DHEA itself is not directly converted to Androst-4-ene-3α,17α-diol, its role as the upstream source of androstenedione makes it a fundamental starting point in this biosynthetic cascade. nih.gov The metabolism of DHEA and other Δ5-pathway intermediates ultimately provides the necessary substrate for the enzymes that produce Androst-4-ene-3α,17α-diol. scienceopen.com

Enzymatic Mechanisms Driving 3α- and 17α-Hydroxysteroid Formation

The specific stereochemistry of Androst-4-ene-3α,17α-diol, with hydroxyl groups in the alpha orientation at both the C3 and C17 positions, is the result of the action of specific enzymes known as hydroxysteroid dehydrogenases (HSDs).

The formation of the 17α-hydroxyl group is catalyzed by the enzyme 17α-hydroxysteroid dehydrogenase (17α-HSD). nih.gov This enzyme specifically reduces the 17-keto group of precursor steroids, such as androstenedione, to a 17α-hydroxyl group. nih.gov Research has identified and characterized 17α-HSD, demonstrating its ability to efficiently convert androstenedione into epitestosterone (B28515) (the 17α-epimer of testosterone) and other 17α-hydroxy steroids. nih.gov This enzyme is a member of the aldo-keto reductase (AKR) superfamily and exhibits a high degree of stereospecificity for the alpha configuration at the C17 position. nih.gov

The reduction of the 3-keto group to a 3α-hydroxyl group is carried out by 3α-hydroxysteroid dehydrogenases (3α-HSDs), which are also part of the aldo-keto reductase (AKR) superfamily, specifically the AKR1C isoforms. nih.govsemanticscholar.orgwustl.edu These enzymes are crucial in the metabolism of androgens, capable of both inactivating potent androgens like dihydrotestosterone (DHT) and forming various steroid metabolites. nih.govwustl.edu The AKR1C enzymes exhibit 3α-HSD activity, converting 3-keto steroids into 3α-hydroxy steroids. nih.govsemanticscholar.orgwustl.edu For instance, AKR1C2 has been shown to be a major oxidative 3α-HSD in the human prostate, converting 5α-androstane-3α,17β-diol to DHT. frontiersin.org Conversely, in the reductive direction, these enzymes contribute to the formation of the 3α-hydroxyl group found in Androst-4-ene-3α,17α-diol.

The biosynthesis of Androst-4-ene-3α,17α-diol requires the sequential or coordinated action of both 17α-HSD and 3α-HSD. Starting from androstenedione, the 17-keto group is first reduced by 17α-HSD to form epitestosterone (Androst-4-ene-17α-ol-3-one). Subsequently, the 3-keto group of epitestosterone can be reduced by a 3α-HSD (an AKR1C isoform) to yield Androst-4-ene-3α,17α-diol. Alternatively, the 3-keto group of androstenedione could potentially be reduced first by a 3α-HSD to form Androst-4-ene-3α-ol-17-one, which is then acted upon by 17α-HSD to produce the final diol. The precise order and efficiency of these reactions can vary depending on the tissue and the specific enzymes present. This coordinated enzymatic activity ensures the production of androstenediols with the specific α-configuration at both C3 and C17.

Tissue-Specific and Cellular Localization of Androstene-Diol Biosynthesis

The formation of androstenediols is tissue-specific, dictated by the expression and localization of the requisite steroidogenic enzymes. While the direct tissue-specific synthesis of Androst-4-ene-3α,17α-diol is not extensively detailed in the literature, the localization of the key enzymes involved provides strong indications of potential sites of its biosynthesis.

Studies in rats have shown that the adrenal glands are a site of androst-4-ene-3,17-dione metabolism. Specifically, NADH-dependent 3α-hydroxysteroid dehydrogenase (3α-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD) activities have been identified in the microsomal and cytosolic fractions of rat adrenal tissue. The microsomal pellet contains both NADH-dependent 3α- and 3β-HSD systems nih.gov. This points to the adrenal glands as a potential site for the initial 3α-reduction of androst-4-ene-3,17-dione.

A pivotal enzyme, 17α-hydroxysteroid dehydrogenase (17α-HSD), which can convert androst-4-ene-3,17-dione to its 17α-hydroxy derivative, has been found to be highly expressed in the kidney of mice nih.gov. This suggests that the kidney could be a primary site for the formation of 17α-hydroxylated androgens.

The subcellular localization of these enzymes is critical for the biosynthetic process. The 17β-HSDs, a family of enzymes that also includes isoforms with 17α-activity, are found in various cellular compartments, including the cytosol, peroxisomes, mitochondria, and the endoplasmic reticulum nih.gov. The specific localization dictates their interaction with substrates. For instance, studies on the metabolism of androst-4-ene-3,17-dione in rat adrenal tissue demonstrated that the enzymes responsible for its reduction are associated with the microsomal fraction and a soluble fraction in the cytosol nih.gov.

The table below summarizes the key enzymes and their known or inferred locations related to the biosynthesis of Androst-4-ene-3α,17α-diol.

EnzymeActionTissue(s)Subcellular Localization
3α-Hydroxysteroid Dehydrogenase (3α-HSD) Reduces the 3-keto group of androst-4-ene-3,17-dione to a 3α-hydroxyl group.Adrenal Gland (Rat) nih.gov, Liver, ProstateMicrosomes, Cytosol nih.gov
17α-Hydroxysteroid Dehydrogenase (17α-HSD) Reduces the 17-keto group of androst-4-ene-3,17-dione to a 17α-hydroxyl group.Kidney (Mouse) nih.govNot specified

The following table details research findings on the metabolism of relevant steroid precursors.

PrecursorMetabolite(s)Enzyme(s)Tissue/OrganismKey FindingsReference
Androst-4-ene-3,17-dioneAndrosterone (B159326), 5α-Androstane-3,17-dione3α-HSD, 5α-ReductaseRat Adrenal GlandMetabolism occurs in microsomal and soluble fractions. nih.gov nih.gov
Androst-4-ene-3,17-dioneEpitestosterone (17α-hydroxyandrost-4-en-3-one)17α-Hydroxysteroid DehydrogenaseMouse KidneyHigh expression and activity of 17α-HSD. nih.gov nih.gov
Androsterone5α-Androstane-3α,17α-diol17α-Hydroxysteroid DehydrogenaseMouse KidneyThe same enzyme that forms epitestosterone can form the 17α-diol from androsterone. nih.gov nih.gov

Contextualization Within C19 Steroid Metabolism Research

Androst-4-ene-3α,17α-diol is a metabolite within the intricate network of C19 steroid metabolism. C19 steroids, characterized by a 19-carbon skeleton, are the precursors to all androgens. The central molecule in this pathway is Androst-4-ene-3,17-dione, which can be metabolized through various enzymatic reactions. nih.gov

The metabolism of androstenedione (B190577) involves several key enzymes, including 17β-hydroxysteroid dehydrogenases (17β-HSDs) and 3α/3β-hydroxysteroid dehydrogenases (3α/3β-HSDs). These enzymes are responsible for the interconversion of keto and hydroxyl groups at the C17 and C3 positions, respectively. For instance, the reduction of the ketone group at C3 of androstenedione by a 3α-HSD would lead to the formation of a 3α-hydroxy steroid. Similarly, the action of a 17α-HSD on the C17 ketone would produce a 17α-hydroxy steroid. The formation of Androst-4-ene-3α,17α-diol would necessitate the action of both a 3α-HSD and a 17α-HSD.

Research into C19 steroid metabolism has revealed complex and tissue-specific pathways. For example, in some tissues, the "backdoor pathway" allows for the synthesis of dihydrotestosterone (B1667394) (DHT) from 17α-hydroxyprogesterone without going through the traditional testosterone (B1683101) intermediate. nih.gov While Androst-4-ene-3α,17α-diol is not a central player in this specific pathway, its existence underscores the diversity of metabolic routes available for C19 steroids.

Historical Perspectives on Its Place in Androgen Metabolism Studies

Historically, research on androgen metabolism has predominantly focused on the more biologically active and abundant steroids such as testosterone (B1683101), DHT, and their direct precursors like androstenedione (B190577) and dehydroepiandrosterone (B1670201) (DHEA). frontiersin.org The various isomers of androstenediol (B1197431), including Androst-4-ene-3α,17α-diol, were often identified as metabolic products in studies aimed at elucidating the primary pathways of androgen synthesis and breakdown.

Early studies, often employing radiolabeled steroid precursors, were instrumental in mapping the metabolic fate of androgens in various tissues. These investigations revealed the presence of numerous metabolites, including various androstenediols, in urine and other biological fluids. However, the focus remained largely on quantifying the major androgenic hormones and their more prominent metabolites.

An In-depth Look at the Chemical Compound Androst-4-ene-3α,17α-diol

Androst-4-ene-3α,17α-diol is a steroid molecule belonging to the androstane (B1237026) class. Its chemical structure and spatial arrangement of functional groups are pivotal to its interaction with biological systems. This article provides a focused examination of the stereochemical and structural characteristics of this specific compound.

Molecular Interactions of Androst 4 Ene 3α,17α Diol in Vitro and Computational Studies

Receptor Binding Profiling in In Vitro Systems (e.g., Androgen Receptor, Estrogen Receptor)

Direct in vitro binding affinity data for Androst-4-ene-3α,17α-diol at the androgen receptor (AR) and estrogen receptors (ERα and ERβ) are not extensively reported in peer-reviewed literature. However, its classification as a metabolite of the anabolic steroid metadienone suggests it is recognized within the context of androgenic compounds. dokumen.pub

In vivo evidence from a chick's comb test indicated that Androst-4-ene-3α,17α-diol, when administered orally or via subcutaneous injection, demonstrated androgenic potency equal to that of testosterone (B1683101). When applied directly to the comb, the 3α isomer was less active than testosterone and its 3β isomer. This suggests that while it possesses androgenic activity, its direct interaction with the androgen receptor at the target tissue might be less potent than testosterone or its 3β counterpart.

For context, studies on related androstenediol (B1197431) isomers provide insight into how stereochemistry influences receptor binding. For instance, 4-Androstenediol (androst-4-ene-3β,17β-diol) acts as a weak partial agonist of the androgen receptor. google.com It is also known to be very weakly estrogenic, with significantly lower affinity for ERα and ERβ compared to estradiol (B170435). google.com Another related compound, 3α-Androstanediol (5α-androstane-3α,17β-diol), also exhibits weak androgenic and estrogenic activity, with a notable preference for ERβ over ERα.

The binding affinity of various steroids to the estrogen and androgen receptors can vary significantly. For example, the relative binding affinity for the estrogen receptor often follows the order of Estradiol > Estrone (B1671321) > Androst-5-ene-3β,17β-diol > Testosterone. wikipedia.org Conversely, for the androgen receptor, the affinity is typically DHT > Testosterone > Androst-5-ene-3β,17β-diol > Estradiol. wikipedia.org The specific binding profile of Androst-4-ene-3α,17α-diol within this spectrum remains to be fully elucidated through dedicated in vitro receptor binding assays.

Ligand-Induced Conformational Changes in Steroid Receptors

Specific studies detailing the conformational changes induced in steroid receptors upon binding of Androst-4-ene-3α,17α-diol are not available in the current body of scientific literature. The binding of a ligand to a nuclear receptor, such as the androgen or estrogen receptor, is known to cause a distinct conformational change in the receptor protein. This change is critical for subsequent events, including the recruitment of co-regulatory proteins (coactivators or corepressors) and the initiation or repression of gene transcription. The specific nature of this conformational change is dependent on the chemical structure of the ligand. Different isomers of a steroid can induce subtly different receptor conformations, leading to varied biological responses. Given the demonstrated androgenic activity of Androst-4-ene-3α,17α-diol in bioassays, it is presumed to induce a productive conformational change in the androgen receptor, leading to agonist activity. However, without specific biophysical or structural studies, the precise nature of this change remains speculative.

Computational Modeling of Molecular Interactions

There are no specific molecular docking simulation studies for Androst-4-ene-3α,17α-diol with the androgen or estrogen receptors found in the reviewed literature. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. Such studies would be invaluable in visualizing the binding mode of Androst-4-ene-3α,17α-diol within the ligand-binding pocket of the AR and ER, identifying key amino acid residues involved in the interaction, and providing a structural basis for its observed biological activity.

Comprehensive computational chemistry-based structure-activity relationship (SAR) studies specifically analyzing Androst-4-ene-3α,17α-diol are not currently available. SAR studies are essential for understanding how the chemical structure of a molecule, such as the stereochemistry of the hydroxyl groups at the 3α and 17α positions, influences its biological activity. The difference in potency observed between the 3α and 3β isomers of androst-4-ene-diol in the chick's comb test underscores the importance of the stereochemical configuration at the C3 position for androgenic activity. A systematic computational SAR study would involve modeling a series of related androstenediol isomers to correlate their structural features with their predicted binding affinities and agonist/antagonist activities at the steroid receptors.

Chemical Synthesis and Derivatization of Androst 4 Ene 3α,17α Diol

Stereoselective Synthetic Routes for Androstene Diols

The creation of specific stereoisomers of androstenediols, such as androst-4-ene-3α,17α-diol, relies heavily on stereoselective synthesis methods. The primary route involves the reduction of the corresponding dione (B5365651) precursor, androst-4-ene-3,17-dione. The stereochemical outcome of the reduction at the C-3 and C-17 positions is highly dependent on the choice of reducing agent and reaction conditions.

The reduction of the α,β-unsaturated ketone at the C-3 position and the ketone at the C-17 position can be influenced by various reagents:

Metal Hydride Reagents: Reagents such as Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used. The stereoselectivity of these reductions can be controlled by the steric hindrance around the carbonyl groups. For instance, the use of bulky reducing agents like K-Selectride can favor attack from the less hindered face of the steroid nucleus, yielding specific isomers. nih.gov The reduction of an epoxy-androstadienedione with NaBH₄ has been shown to produce a diol with defined stereochemistry. mdpi.com

Enzymatic Reduction: Biotransformation using microorganisms or isolated enzymes offers high stereoselectivity. nih.gov For example, ketoreductases (also known as hydroxysteroid dehydrogenases or HSDs) can stereoselectively reduce the keto groups at C-17 of androst-4-ene-3,17-dione to produce testosterone (B1683101) (17β-hydroxy). mdpi.com The selection of a specific enzyme with 3α-HSD and 17α-HSD activity would be required to produce the 3α,17α-diol isomer.

The general strategy starts with androst-4-ene-3,17-dione, and the choice of the reduction method dictates the resulting stereochemistry of the hydroxyl groups at positions C3 and C17.

Table 1: Reagents for Stereoselective Reduction of Androstenediones

Reagent/MethodTypical ApplicationStereoselectivity Factor
Catalytic Hydrogenation (e.g., Pd/C)Reduction of double bonds and carbonyl groups.Influenced by catalyst surface and steric hindrance.
Sodium borohydride (NaBH₄)Reduction of ketones and aldehydes.Generally attacks from the less hindered face. mdpi.com
K-Selectride®Stereoselective reduction of ketones.Bulky reagent, enhances selectivity for attack from the less hindered face. nih.gov
Enzymes (e.g., Ketoreductases/HSDs)Highly specific reduction of carbonyls.Enzyme's active site dictates the stereochemical outcome (e.g., α vs. β). nih.govmdpi.com

Preparation of Glucuronide and Sulfate (B86663) Conjugate Reference Materials

In biological systems, steroids are often conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion. The preparation of these conjugated forms is essential for creating reference materials for analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS) and immunoassays. nih.gov

Glucuronide Conjugates: The synthesis of steroid glucuronides can be achieved through chemical methods, most notably the Koenigs-Knorr reaction. This method involves reacting the steroid alcohol with an activated glucuronic acid derivative, such as methyl-1-bromo-1-deoxy-2,3,4-tri-O-acetyl-α-D-glucopyranosuronate, in the presence of a promoter. nih.gov Following the coupling, the protecting acetyl and methyl ester groups are removed by hydrolysis to yield the final glucuronide conjugate. nih.govoup.com Depending on the starting steroid, conjugation can occur at different hydroxyl positions, such as the 3-OH or 17-OH group. oup.com These synthetic standards are crucial for the development of accurate quantification methods for metabolites like androstanediol glucuronide (Adiol G). nih.govoup.com

Sulfate Conjugates: Steroid sulfates are another major class of metabolites. Androstenediol (B1197431) sulfate is an endogenous steroid formed by the action of sulfotransferase enzymes. wikipedia.org These enzymes catalyze the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the steroid. For the preparation of reference standards, either purified sulfotransferase enzymes can be used in vitro, or chemical sulfation methods can be employed. Chemical sulfation can be performed using reagents like sulfur trioxide pyridine (B92270) complex. These synthetic sulfate conjugates are vital for metabolic studies and for use as analytical standards.

Synthesis of Labeled Androstene Diol Analogs for Tracer Studies

Isotopically labeled analogs of androst-4-ene-3α,17α-diol are invaluable tools for metabolic research. They are used as internal standards in quantitative mass spectrometry and as tracers to follow the metabolic fate of the compound in vivo or in vitro. Common isotopes used for labeling include deuterium (B1214612) (²H or D), tritium (B154650) (³H), and carbon-13 (¹³C).

The synthesis of these labeled analogs often involves introducing the isotope in a late stage of a synthetic route to maximize efficiency.

Deuterium Labeling: Deuterium labels can be introduced by reducing a ketone precursor with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄). For instance, the reduction of androsterone (B159326) with NaBD₄ can produce a deuterated androstanediol. nih.gov Another method is to perform a base-catalyzed exchange reaction on a ketone precursor using a deuterated solvent, like deuterated potassium methoxide, to label the carbon atoms adjacent to the carbonyl group before reduction. nih.gov

Tritium Labeling: Tritiated analogs are often prepared by catalytic reduction of an unsaturated precursor (containing a double or triple bond) with tritium gas (³H₂). oup.com This method can introduce high specific activity, which is beneficial for tracer studies requiring high sensitivity.

These labeled compounds allow researchers to distinguish the administered steroid from endogenous pools, providing clear insights into metabolic conversion rates and pathways. oup.com

Derivatization Strategies for Analytical Applications (e.g., TMS ethers)

For analysis by gas chromatography-mass spectrometry (GC-MS), steroids like androst-4-ene-3α,17α-diol require chemical derivatization. This process converts the polar hydroxyl groups into less polar, more volatile, and more thermally stable derivatives, improving their chromatographic behavior and mass spectrometric properties. researchgate.netresearchgate.net

The most common derivatization method for steroids is silylation, which forms trimethylsilyl (B98337) (TMS) ethers. researchgate.net The hydroxyl groups at the C-3 and C-17 positions are converted to -O-Si(CH₃)₃ groups. This is typically a two-step process for ketosteroids, but a single step for diols:

Methoximation (for keto-steroids): This step is not required for diols but is used for their precursors. It converts ketone groups to methoximes to prevent enolization and stabilize the molecule.

Silylation: The sample is then treated with a silylating agent to convert hydroxyl groups to TMS ethers. mdpi.com

Commonly used silylating agents are mixtures that include a primary silylating reagent and often a catalyst to enhance the reaction rate. researchgate.net The choice of reagent and reaction conditions (e.g., temperature and time) can be optimized to ensure complete derivatization. researchgate.netnih.gov

Table 2: Common Derivatization Reagents for Steroid Analysis

Reagent AbbreviationFull Chemical NamePrimary Use
MSTFAN-Methyl-N-(trimethylsilyl)trifluoroacetamideStrong silylating agent for hydroxyl, carboxyl, and amine groups. researchgate.net
BSTFAN,O-Bis(trimethylsilyl)trifluoroacetamidePowerful silylating agent, often used with a catalyst. researchgate.net
TMCSTrimethylchlorosilaneUsed as a catalyst with BSTFA or MSTFA to increase reactivity. researchgate.net
TMSIN-TrimethylsilylimidazoleHighly selective for hydroxyl groups.

The resulting bis-TMS ether of androst-4-ene-3α,17α-diol is then suitable for GC-MS analysis, allowing for sensitive and specific detection in various biological matrices.

Advanced Analytical Methodologies for Androst 4 Ene 3α,17α Diol Research

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental tool in the analysis of steroids, enabling the separation of closely related isomers from complex mixtures. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is often dictated by the volatility and thermal stability of the analyte and its derivatives.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile and thermally labile compounds like Androst-4-ene-3α,17α-diol in their native form. The development of a robust HPLC method is critical for achieving the necessary resolution to distinguish it from its various stereoisomers.

Method development for Androst-4-ene-3α,17α-diol typically involves the optimization of several key parameters. Reversed-phase HPLC is the most common approach, utilizing a non-polar stationary phase, such as octadecylsilane (B103800) (C18), and a polar mobile phase. The mobile phase composition, usually a mixture of water with an organic modifier like acetonitrile (B52724) or methanol, is carefully adjusted to achieve optimal separation. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to enhance the separation of a wide range of steroids with varying polarities. lgcstandards.com

The choice of detector is also crucial. While UV detection is possible for steroids with a chromophore, such as the α,β-unsaturated ketone in the A-ring of some androgens, Androst-4-ene-3α,17α-diol lacks a strong UV-absorbing feature. Therefore, more universal detectors like evaporative light scattering detectors (ELSD) or, more powerfully, mass spectrometers are often coupled with HPLC for sensitive and specific detection. nih.gov

A study on the related compound 4-hydroxyandrost-4-ene-3,17-dione demonstrated the successful use of reversed-phase HPLC for the separation of its metabolites. nih.gov This provides a solid foundation for developing a similar method for Androst-4-ene-3α,17α-diol, with careful optimization of the mobile phase gradient to resolve the subtle differences between the 3α,17α-diol and its other isomers.

Table 1: Key Parameters in HPLC Method Development for Androst-4-ene-3α,17α-diol

ParameterTypical Conditions and Considerations
Stationary Phase C18 (Octadecylsilane) is a common choice for steroid separations. Phenyl-hexyl or cyano phases can offer alternative selectivity. lgcstandards.com
Mobile Phase Acetonitrile/Water or Methanol/Water mixtures are standard. The gradient profile is critical for resolving isomers. lgcstandards.com
Detection Mass Spectrometry (MS) is preferred for its high sensitivity and specificity. Evaporative Light Scattering Detection (ELSD) is a universal alternative.
Flow Rate Typically in the range of 0.5 - 1.5 mL/min for standard analytical columns.
Column Temperature Controlled temperature (e.g., 30-40 °C) can improve peak shape and reproducibility.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique that is well-suited for volatile and thermally stable compounds. Since steroids like Androst-4-ene-3α,17α-diol are not inherently volatile, a derivatization step is necessary to convert them into species that can be analyzed by GC.

The most common derivatization method for steroids is the formation of trimethylsilyl (B98337) (TMS) ethers. This process replaces the active hydrogens of the hydroxyl groups with TMS groups, increasing the volatility and thermal stability of the molecule. The resulting bis-TMS derivative of Androst-4-ene-3α,17α-diol can then be readily analyzed by GC.

The choice of GC column is critical for separating the various stereoisomers. Capillary columns with non-polar stationary phases, such as those based on dimethylpolysiloxane (e.g., HP-5MS), are frequently used. The separation is based on the boiling points and interactions of the derivatives with the stationary phase. The Kovach retention index (RI) is a standardized measure of a compound's retention time, which aids in its identification.

Research on a series of androst-4-ene-3,17-diol (B1204415) isomers has shown that while their mass spectra as bis-TMS derivatives can be very similar, their retention times often differ, allowing for their distinction. researchgate.net This highlights the importance of precise retention time measurements in GC analysis of these compounds.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is an indispensable tool in the analysis of Androst-4-ene-3α,17α-diol, providing information on its molecular weight and structure. When coupled with a chromatographic separation technique, it offers unparalleled sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation power of GC with the sensitive and selective detection capabilities of MS. It is a cornerstone technique for the identification and quantification of steroids in various applications, including doping control and clinical chemistry.

Following separation on the GC column, the derivatized Androst-4-ene-3α,17α-diol molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ion and characteristic fragment ions form a mass spectrum that serves as a chemical fingerprint for the compound. While many stereoisomers of androstenediol (B1197431) produce similar mass spectra, the combination of retention time and mass spectrum provides a high degree of confidence in identification. researchgate.net

For quantitative analysis, selected ion monitoring (SIM) is often employed. In this mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte. This significantly enhances the sensitivity and selectivity of the analysis, allowing for the detection of low concentrations of the compound in complex matrices.

Table 2: GC-MS Data for a Related Androstenedione (B190577) TMS Derivative

CompoundRetention Index (RI)Key Mass-to-Charge Ratios (m/z)
Androst-4-ene-3,17-dione, per-TMS2701430, 415, 325, 250, 73

Note: This data is for a related compound and serves as an example of the type of information obtained from GC-MS analysis. The RI for Androst-4-ene-3α,17α-diol bis-TMS would be specific to its structure. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Intact Conjugates

In biological systems, steroids are often present as conjugates, such as glucuronides and sulfates, which increases their water solubility and facilitates their excretion. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for the analysis of these intact conjugates, as it does not require the hydrolysis step that is necessary for GC-MS analysis.

In an LC-MS/MS system, the effluent from the HPLC column is introduced into the mass spectrometer. An atmospheric pressure ionization (API) source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to ionize the intact steroid conjugates. The precursor ion corresponding to the conjugate is then selected in the first mass analyzer and subjected to collision-induced dissociation (CID) in a collision cell. The resulting product ions are then analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM), is highly specific and sensitive.

Studies on the metabolism of related compounds like 4-hydroxyandrost-4-ene-3,17-dione have successfully utilized HPLC-MS/MS to identify and quantify various glucuronide and sulfate (B86663) conjugates in urine. nih.gov This methodology is directly applicable to the study of Androst-4-ene-3α,17α-diol conjugates, enabling a more comprehensive understanding of its metabolic fate.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This capability is invaluable for the structural elucidation of unknown compounds and for confirming the elemental composition of known substances.

For Androst-4-ene-3α,17α-diol, HRMS can be used to determine its exact molecular formula from its accurate mass, which helps to distinguish it from other compounds with the same nominal mass but different elemental compositions. While HRMS alone cannot differentiate between stereoisomers, the fragmentation patterns obtained in an HRMS experiment can provide valuable structural information. By analyzing the accurate masses of the fragment ions, it is possible to deduce the elemental composition of each fragment, which aids in piecing together the structure of the parent molecule.

Isotope Ratio Mass Spectrometry (IRMS) for Origin Determination

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique used to differentiate between endogenous steroids (produced naturally by the body) and those of synthetic origin. The method does not measure the quantity of the substance but rather the ratio of stable isotopes, primarily carbon-13 (¹³C) to carbon-12 (¹²C).

The fundamental principle lies in the isotopic differences between natural and synthetic steroids. The carbon sources and enzymatic processes in the human body result in a specific ¹³C/¹²C ratio in endogenous steroids. Synthetic steroids, typically manufactured from plant-based precursors like soy or yam, exhibit a different isotopic signature due to the distinct carbon fixation pathways (e.g., C3 vs. C4 photosynthesis) of the source plants.

In the context of Androst-4-ene-3α,17α-diol analysis, IRMS can determine if the compound or its metabolites originate from an exogenous source. The sample is first purified using gas chromatography (GC) and then combusted to convert the organic molecules into CO₂ gas. This gas is then introduced into the IRMS analyzer, which precisely measures the ¹³C/¹²C ratio. The results are expressed as a delta value (δ¹³C‰) relative to an international standard. A significant deviation from the established normal range for human endogenous steroids indicates a synthetic origin.

Table 1: Conceptual Isotope Ratio Data for Steroid Origin Determination This table illustrates the principle of IRMS analysis. Actual values can vary based on individual metabolism and diet.

AnalyteTypical OriginTypical δ¹³C Value (‰ vs. PDB)Interpretation
Endogenous Androsterone (B159326) (Metabolite)Human Body-22.0 to -26.0Normal endogenous range
Exogenous Androst-4-ene-3α,17α-diol (from C3 plant precursor)Synthetic-27.0 to -33.0Depleted in ¹³C, indicating a likely synthetic origin
Exogenous Androst-4-ene-3α,17α-diol (from C4 plant precursor)Synthetic-12.0 to -20.0Enriched in ¹³C, indicating a likely synthetic origin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural characterization of organic molecules, including Androst-4-ene-3α,17α-diol. core.ac.uk It provides detailed information about the carbon-hydrogen framework, allowing for the unambiguous assignment of the compound's constitution and stereochemistry. mdpi.com A suite of 1D and 2D NMR experiments is employed for a complete analysis. nih.gov

1D NMR (¹H and ¹³C): ¹H NMR provides information on the number of different types of protons and their immediate electronic environment, while ¹³C NMR reveals the number and type of carbon atoms. For Androst-4-ene-3α,17α-diol, these spectra would confirm the presence of 19 carbon atoms and 30 protons, including characteristic signals for the methyl groups (C-18 and C-19), the olefinic proton at C-4, and the protons attached to the hydroxyl-bearing carbons (C-3 and C-17).

2D NMR (COSY, HSQC, HMBC, NOESY):

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to trace out the spin systems within the steroid's rings.

Heteronuclear Single Quantum Correlation (HSQC): Correlates each proton signal with the signal of the carbon atom to which it is directly attached, mapping the C-H bonds. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the entire molecular structure, connecting the spin systems identified by COSY. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment is vital for determining stereochemistry. It identifies protons that are close to each other in space, regardless of whether they are bonded. For Androst-4-ene-3α,17α-diol, NOESY spectra would be used to confirm the α-orientation (axial) of the hydroxyl groups at C-3 and C-17 by observing correlations to specific axial protons within the steroid nucleus, such as the angular methyl groups. mdpi.com

Table 2: Predicted NMR Data for Key Nuclei in Androst-4-ene-3α,17α-diol This table presents expected chemical shift (δ) ranges based on the known effects of substituents on the androstane (B1237026) skeleton. Precise values are determined experimentally.

AtomTechniqueExpected Chemical Shift (ppm)Significance
H-3¹H NMR~3.5 - 4.2Proton on the carbon bearing the 3α-hydroxyl group. Its multiplicity reveals coupling to adjacent protons.
H-4¹H NMR~5.3 - 5.6Olefinic proton, characteristic of the Δ⁴ double bond.
H-17¹H NMR~3.6 - 4.3Proton on the carbon bearing the 17α-hydroxyl group.
C-3¹³C NMR~65 - 75Carbon attached to the 3α-hydroxyl group.
C-4¹³C NMR~120 - 125Unsaturated carbon of the Δ⁴ double bond.
C-5¹³C NMR~140 - 145Unsaturated carbon of the Δ⁴ double bond.
C-17¹³C NMR~78 - 85Carbon attached to the 17α-hydroxyl group.

Development and Validation of Certified Reference Materials

Certified Reference Materials (CRMs) are critical for ensuring the accuracy, reliability, and comparability of analytical measurements. For a compound like Androst-4-ene-3α,17α-diol, CRMs are indispensable for method validation, instrument calibration, and quality control in clinical, forensic, and anti-doping laboratories.

The development and validation of a CRM is a rigorous process, often conducted under internationally recognized standards such as ISO 17034, which specifies the requirements for the competence of reference material producers. lgcstandards.com The process involves:

Synthesis and Purification: The target compound, Androst-4-ene-3α,17α-diol, is synthesized and then subjected to extensive purification using techniques like column chromatography and recrystallization to achieve the highest possible purity.

Identity Confirmation: The chemical structure is unequivocally confirmed using a combination of powerful analytical methods, primarily NMR spectroscopy and mass spectrometry.

Purity Assessment: A mass balance approach is typically used to assign a certified purity value. This involves quantifying the main component and subtracting the amounts of all identified impurities (e.g., structural isomers, residual solvents, water content).

Homogeneity and Stability Studies: The batch of material is tested to ensure that the substance is uniform throughout (homogeneity). Stability studies are conducted under various conditions to determine the shelf-life and recommended storage conditions.

Certification: A certificate of analysis is issued, which provides the certified property values (e.g., purity), their associated uncertainties, and a statement of metrological traceability.

The availability of a CRM for Androst-4-ene-3α,17α-diol allows different laboratories to obtain consistent and traceable results, which is fundamental for regulatory compliance and scientific integrity.

Table 3: Example of Data Provided in a Certificate of Analysis for a Steroid CRM

ParameterExample Data/Information
Product NameAndrost-4-ene-3α,17α-diol
CAS NumberNot available (isomer specific)
Molecular FormulaC₁₉H₃₀O₂
Certified Purity (by mass)99.5% ± 0.3%
Method of Purity AssignmentMass balance approach (100% - impurities)
Identity Confirmation¹H-NMR, ¹³C-NMR, MS, IR consistent with structure
Storage ConditionsStore at +4°C in a dry, dark place
Statement of TraceabilityTraceable to the SI unit for mass (kg)
AccreditationProduced under ISO 17034 accreditation. lgcstandards.com

Comparative Biochemical Studies and Species Specific Metabolism of Androstene Diols

Differences in Androst-4-ene-3α,17α-diol Metabolism Across Mammalian Species (e.g., mouse, horse)

The metabolic fate of androstenediols is highly dependent on the species under consideration, with distinct pathways observed in different mammals. While specific data on Androst-4-ene-3alpha,17alpha-diol is limited, studies on its parent compound, androst-4-ene-3,17-dione, and related isomers in mice and horses provide valuable insights into its probable metabolic transformations.

In mice , the kidney is a primary site for the metabolism of androst-4-ene-3,17-dione. nih.gov In vitro studies using mouse kidney tissue have shown the production of epitestosterone (B28515) and 5alpha-androstane-3alpha,17beta-diol (B1664111) as characteristic metabolites. nih.gov This suggests the presence of active 17β-hydroxysteroid dehydrogenase (17β-HSD) and 5α-reductase enzymes. While this points to the metabolism of the dione (B5365651), it indicates that the 3-alpha and 17-alpha positions are subject to enzymatic action in this species.

In horses , the metabolism of androst-4-ene-3,6,17-trione, a related compound, has been studied in detail. In vitro studies using horse liver microsomes revealed that the primary biotransformations involved the reduction of keto groups at the C3 or C6 positions. nih.gov This resulted in metabolites such as 3alpha-hydroxyandrost-4-ene-6,17-dione and 3beta-hydroxyandrost-4-ene-6,17-dione. nih.gov Furthermore, in vivo studies in horses administered with formestane (B1683765) (4-hydroxyandrost-4-ene-3,17-dione) identified several metabolites, including androst-4-ene-3α,4,17β-triol, indicating that reduction at the 3-position to a 3α-hydroxyl group is a relevant metabolic pathway in this species. nih.gov

Table 1: Comparative Metabolism of Androst-4-ene-3,17-dione in Mouse and Horse

SpeciesPrimary Organ of MetabolismKey MetabolitesRelevant Enzymes
Mouse KidneyEpitestosterone, 5alpha-androstane-3alpha,17beta-diol nih.gov17β-HSD, 5α-reductase
Horse Liver3alpha-hydroxyandrost-4-ene-6,17-dione, 3beta-hydroxyandrost-4-ene-6,17-dione, Androst-4-ene-3α,4,17β-triol nih.govnih.gov3α/3β-HSD, 17β-HSD

Enzymatic Activity Variation in Different Organ Systems (e.g., Liver, Kidney, Gonads, Adrenals)

The enzymatic machinery responsible for metabolizing androstenediols is not uniformly distributed throughout the body. Different organ systems possess distinct profiles of steroidogenic enzymes, leading to tissue-specific metabolic pathways.

The liver is a central hub for steroid metabolism. In rats, hepatic microsomal metabolism of androst-4-ene-3,17-dione primarily involves hydroxylation and, to a lesser extent, aromatization. nih.gov The liver contains a variety of hydroxysteroid dehydrogenases (HSDs) that can act on the 3 and 17 positions of the steroid nucleus.

The kidney also plays a significant role in steroid metabolism, particularly in certain species like the mouse, as mentioned earlier. nih.gov The presence of specific HSDs and reductases in the kidney contributes to the unique metabolic profile observed in this organ.

The gonads (testes and ovaries) are primary sites of sex steroid synthesis and metabolism. While specific data on this compound metabolism in the gonads is scarce, these organs are rich in enzymes like 17β-HSD, which are crucial for the interconversion of androgens.

The adrenal glands are also involved in steroid metabolism. Studies in rats have shown that adrenal tissues contain C19-steroid 5α-reductase and both 3α- and 3β-hydroxysteroid dehydrogenase systems. nih.gov These enzymes are capable of metabolizing androst-4-ene-3,17-dione, suggesting a potential role for the adrenals in the metabolism of related diol isomers. nih.gov

Table 2: Enzymatic Activities in Different Organ Systems for Androstenedione (B190577) Metabolism

Organ SystemKey EnzymesPrimary Metabolic Pathways
Liver Cytochrome P450 enzymes, HSDsHydroxylation, Aromatization, Reduction nih.gov
Kidney 17β-HSD, 5α-reductaseReduction, Hydroxylation nih.gov
Gonads 17β-HSD, AromataseInterconversion of androgens and estrogens
Adrenals 5α-reductase, 3α/3β-HSDReduction nih.gov

Microbial Biotransformation as a Comparative Model System

Microbial biotransformation serves as a valuable and cost-effective model for studying the metabolism of steroids, often mimicking mammalian metabolic pathways. springernature.com Various microorganisms, particularly fungi, have been shown to transform androst-4-ene-3,17-dione into a variety of hydroxylated and reduced products. nih.govnih.gov

For instance, the fungus Beauveria bassiana has been shown to hydroxylate androst-4-ene-3,17-dione at the 11α-position and reduce the 17-carbonyl group, yielding metabolites like 11α-hydroxyandrost-4-ene-3,17-dione and 11α,17β-dihydroxyandrost-4-en-3-one. nih.gov Another fungus, Curvularia lunata, can produce five different metabolites from androst-4-ene-3,17-dione, including both oxidative and reductive products. nih.gov

These microbial systems provide a platform to generate and study potential metabolites of androstenediols that may also be formed in mammals. The enzymatic reactions carried out by these microorganisms, such as hydroxylation and reduction at various positions of the steroid nucleus, offer insights into the potential metabolic fate of this compound in more complex biological systems.

Table 3: Microbial Biotransformation of Androst-4-ene-3,17-dione

MicroorganismType of TransformationKey Metabolites
Beauveria bassianaHydroxylation, Reduction11α-hydroxyandrost-4-ene-3,17-dione, 11α,17β-dihydroxyandrost-4-en-3-one nih.gov
Curvularia lunataOxidation, ReductionAndrosta-1,4-diene-3,17-dione (B159171), 17beta-hydroxyandrosta-1,4-dien-3-one, 11alpha-hydroxyandrost-4-ene-3,17-dione nih.gov

Role of Androst 4 Ene 3α,17α Diol in Broader Steroidomics and Metabolomics Research

Integration into Comprehensive Steroidomic Profiling Studies

Comprehensive steroidomic profiling, the measurement of a large number of steroids and their metabolites, has become a powerful tool in clinical and research settings. This approach provides a dynamic overview of the steroid landscape within an individual, a significant advancement from older methods that measured only one or two steroids at a time. nih.gov Androst-4-ene-3α,17α-diol and its isomers are often included in these extensive profiling panels.

The primary technologies driving steroidomic profiling are mass spectrometry (MS) techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govnih.gov These methods offer high specificity and sensitivity, allowing for the simultaneous measurement of numerous steroids from a single, often small, biological sample like serum or urine. nih.govendocrine-abstracts.org LC-MS/MS is particularly advantageous for its potential for high-throughput analysis, as it often requires minimal sample preparation compared to GC-MS. endocrine-abstracts.org The development of Ultra-High-Performance Liquid Chromatography (UPLC-MS/MS) has further enhanced these capabilities, reducing run times while maintaining high resolution. endocrine-abstracts.org

The inclusion of androstene diols like Androst-4-ene-3α,17α-diol in these panels is critical for a complete picture of androgen metabolism. For instance, comprehensive profiling can help distinguish between different enzymatic blocks in congenital adrenal hyperplasia by measuring steroids both upstream and downstream of the affected enzyme. nih.gov By quantifying a wide array of androgens and their precursors and metabolites, researchers can build more accurate models of steroid pathways and identify subtle changes associated with various physiological or pathological conditions.

Table 1: Comparison of Mass Spectrometry Methods for Steroid Profiling

Feature Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation Often requires chemical derivatization, which can be time-consuming. endocrine-abstracts.org Minimal sample preparation is often needed, especially for serum samples. nih.gov
Throughput Lower throughput due to longer run times and derivatization steps. endocrine-abstracts.org High-throughput potential, suitable for large-scale studies. endocrine-abstracts.org
Automation Can be automated to some extent. nih.gov Highly amenable to automation. nih.gov
Primary Use Gold standard for urinary steroid profiling; has a long history in steroid analysis. nih.govendocrine-abstracts.org Widely used for multiplexed analysis of various steroids in serum and urine. nih.govnih.gov
Sensitivity & Specificity High sensitivity and specificity. proquest.com High sensitivity and specificity, with a wide dynamic range. nih.govnih.gov

Discovery of Novel Metabolic Pathways Involving Androstene Diols

The study of androstene diols, including Androst-4-ene-3α,17α-diol, has been instrumental in elucidating the complexity of steroid metabolic pathways. These pathways are not always linear, and the formation of various steroid isomers is governed by the tissue-specific expression and activity of different enzymes. oup.com

Key enzymes in the metabolism of androstene diols belong to the hydroxysteroid dehydrogenase (HSD) and aldo-keto reductase (AKR) superfamilies. oup.comwikipedia.org These enzymes catalyze the interconversion of keto- and hydroxy-steroids. For example:

3α-Hydroxysteroid Dehydrogenase (3α-HSD) : This enzyme catalyzes the conversion of 3-ketosteroids to 3α-hydroxysteroids. wikipedia.org Different isoforms of 3α-HSD exist, with varying tissue distributions and substrate specificities. oup.com For instance, human type 1 3α-HSD is found mainly in the liver, while type 3 is more widely expressed in tissues like the prostate and skin. oup.com

17α-Hydroxysteroid Dehydrogenase (17α-HSD) : This enzyme is crucial for the formation of 17α-hydroxy steroids. Research has identified a specific 17α-HSD that efficiently converts androstenedione (B190577) into its 17α-hydroxy steroid form, epitestosterone (B28515). nih.gov This enzyme can also produce 5α-androstane-3α,17α-diol from androsterone (B159326). nih.gov

Research in various animal models and human tissues has revealed preferred metabolic routes. For example, studies in rat testis microsomes have shown that androstanediol is preferentially produced from 17-hydroxylated C21 steroids rather than from C19 steroids like androstenedione. nih.gov Furthermore, the discovery that two highly similar enzymes can catalyze the formation of distinct 17α- and 17β-epimers from the same substrate highlights the sophisticated control mechanisms within steroid metabolism. nih.gov The study of these pathways is essential, as metabolites once thought to be simple inactivation products may have their own biological activities.

Table 2: Key Enzymes in Androstene Diol Metabolism

Enzyme Family Specific Enzyme Examples Function Precursor Example Product Example
Hydroxysteroid Dehydrogenases (HSD) 3α-HSD (e.g., AKR1C2, AKR1C4) wikipedia.orgnih.gov Catalyzes the reduction of 3-keto groups to 3α-hydroxy groups. wikipedia.org Dihydrotestosterone (B1667394) 5α-Androstane-3α,17β-diol nih.gov
17α-HSD nih.gov Catalyzes the reduction of 17-keto groups to 17α-hydroxy groups. nih.gov Androstenedione Epitestosterone nih.gov
17β-HSD wikipedia.org Catalyzes the interconversion of 17-keto and 17β-hydroxy steroids. wikipedia.org Androstenedione Testosterone (B1683101) wikipedia.org

Contributions to Understanding Steroid Homeostasis and Dysregulation Mechanisms

Androst-4-ene-3α,17α-diol and its metabolic relatives are key to understanding steroid homeostasis—the maintenance of a stable internal environment through the regulation of steroid hormone levels. The balance between active and inactive steroids is tightly controlled by the metabolic enzymes present in various tissues. oup.com When this balance is disrupted, it can lead to various pathological conditions.

For example, 3α-HSDs play a crucial role in androgen homeostasis by converting potent androgens like dihydrotestosterone (DHT) into less active forms such as 5α-androstane-3α,17β-diol. oup.com This inactivation is critical in tissues like the prostate. oup.com Conversely, the same enzymes can be involved in the formation of active neurosteroids in the brain. wikipedia.org

The study of androstene diol metabolites helps to identify biomarkers for diseases and to understand mechanisms of dysregulation. For instance, altered steroid profiles, which include various androstene diols, are associated with conditions like polycystic ovary syndrome (PCOS) and certain cancers. wikipedia.orgmdpi.com In prostate cancer, the intratumoral conversion of adrenal-derived androgens like dehydroepiandrosterone (B1670201) (DHEA) and androstenedione can lead to the local production of potent androgens that drive tumor growth. mdpi.com Understanding the metabolic pathways involving androstene diols in these tissues provides potential targets for therapeutic intervention.

Furthermore, metabolites of androgens can have unexpected biological activities. The DHT metabolite 5α-androstane-3β,17β-diol, for example, does not bind effectively to the androgen receptor but is an agonist for the estrogen receptor beta (ERβ), and through this mechanism, it can influence the body's stress response by modulating the hypothalamo-pituitary-adrenal (HPA) axis. frontiersin.org This demonstrates that a comprehensive understanding of all steroid metabolites, including the various androstene diols, is necessary to fully grasp the complex mechanisms of steroid hormone action and homeostasis.

Future Research Directions for Androst 4 Ene 3α,17α Diol

Elucidation of Novel Enzymatic Pathways for Androstene-3α,17α-diol Biosynthesis

The formation of Androst-4-ene-3α,17α-diol is presumed to occur via the reduction of the precursor androst-4-ene-3,17-dione (Androstenedione). This conversion is catalyzed by hydroxysteroid dehydrogenases (HSDs). However, the specific enzymatic players and potential alternative or "novel" pathways leading to this particular 3α,17α-stereoisomer are not fully characterized. Future research should focus on:

Isozyme-Specific Biotransformation: A primary research avenue is the systematic screening of various HSD isozymes for their capacity to produce Androst-4-ene-3α,17α-diol. Families of interest include the aldo-keto reductases (AKRs) and short-chain dehydrogenases/reductases (SDRs). nih.gov While the general function of 3α-HSDs and 17α-HSDs is known, their specific substrate affinity and stereoselectivity for producing the 3α,17α-diol from androstenedione (B190577) need to be quantified. Identifying which specific human HSD isozymes (e.g., from the AKR1C or HSD17B subfamilies) are most efficient in this conversion will be critical.

Alternative Substrate Pathways: Research could investigate the possibility of Androst-4-ene-3α,17α-diol being formed from precursors other than androstenedione. This would involve incubating various steroid intermediates with cellular models or purified enzymes known to be active in steroidogenic tissues and analyzing the metabolic products.

Microbial and Environmental Steroid Metabolism: The metabolic capabilities of microorganisms, such as the bacterium Comamonas testosteroni, are known to include potent HSD activity for degrading steroids. nih.gov Future studies could explore microbial enzymatic systems as potential sources of novel catalysts for the specific synthesis of Androst-4-ene-3α,17α-diol, which may reveal enzymatic mechanisms not present in mammals.

Advanced Structural Biology of Enzymes Involved in its Metabolism

Understanding the precise molecular interactions between Androst-4-ene-3α,17α-diol and the enzymes that synthesize or metabolize it requires high-resolution structural data. While crystal structures exist for many HSDs, specific complexes with this diol are lacking. nih.govscispace.comnih.gov

Crystallography of Enzyme-Ligand Complexes: A key goal is to obtain X-ray crystal structures of relevant HSDs (e.g., specific isoforms of 3α-HSD and 17α-HSD) in a ternary complex with the NAD(P)H cofactor and Androst-4-ene-3α,17α-diol as the bound substrate. These structures would reveal the exact orientation of the steroid in the active site and the specific amino acid residues responsible for catalysis and conferring the α-stereospecificity at both the C3 and C17 positions.

Structural Basis of Stereoselectivity: Advanced structural analysis can illuminate why a particular enzyme favors the production of the 3α,17α isomer over other possibilities (e.g., 3β,17β-diol). For instance, detailed structural studies of rat liver 3α-HSD have identified a catalytic tetrad (D50, Y55, K84, H117) and an apolar cleft that dictates steroid binding. nih.gov Similar detailed analysis of human enzymes co-crystallized with Androst-4-ene-3α,17α-diol would provide invaluable insight.

Role of Protein Dynamics: Investigating the conformational dynamics of the enzyme upon substrate binding is crucial. Techniques like cryo-electron microscopy (cryo-EM) could capture different functional states of the enzyme, providing a more dynamic picture of the catalytic process beyond static crystal structures.

Table 1: Key Enzyme Families in Androst-4-ene-3α,17α-diol Metabolism

Enzyme FamilySuperfamilyTypical FoldCatalytic Residues (Example)Cofactor PreferenceReference
3α-Hydroxysteroid DehydrogenaseAldo-Keto Reductase (AKR)(α/β)8-barrelTyr, Lys, Asp, HisNAD(P)(H) nih.gov
17β-Hydroxysteroid DehydrogenaseShort-Chain Dehydrogenase/Reductase (SDR)Rossmann-foldTyr, Lys, SerNAD(P)(H) scispace.com

Development of Sophisticated Analytical Platforms for Comprehensive Profiling

To study the biosynthesis and physiological relevance of Androst-4-ene-3α,17α-diol, highly sensitive and specific analytical methods are required. Current platforms for steroid profiling provide a strong foundation for future development.

Advanced Mass Spectrometry Techniques: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid analysis. scilit.comnih.govmsacl.org Future work should focus on optimizing these methods for Androst-4-ene-3α,17α-diol. This includes developing specific transition ions (MRM) for unambiguous identification and creating tailored chromatographic methods, potentially using multi-dimensional chromatography, to achieve baseline separation from its numerous isomers (e.g., androst-4-ene-3β,17β-diol, androst-4-ene-3α,17β-diol). scilit.commsacl.org

High-Resolution Mass Spectrometry (HRMS): The application of HRMS platforms, such as Orbitrap or TOF analyzers, can aid in the discovery of novel or unexpected metabolites of Androst-4-ene-3α,17α-diol in untargeted metabolomics studies.

Novel Derivatization Strategies: While some modern LC-MS/MS methods can analyze steroids without derivatization, exploring novel chemical derivatization agents could enhance the ionization efficiency and chromatographic behavior of Androst-4-ene-3α,17α-diol, potentially lowering the limits of detection (LOQ) into the sub-picogram per milliliter range. nih.gov

Table 2: Current and Future Analytical Approaches for Steroid Profiling

TechniquePrincipleCurrent ApplicationFuture DirectionReference
Liquid Chromatography-Tandem MS (LC-MS/MS)Chromatographic separation followed by mass-based detection of specific precursor-product ion transitions.Simultaneous quantification of panels of key steroids. researchgate.netnih.govIsomer-specific methods for Androst-4-ene-3α,17α-diol; improved sensitivity. scilit.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile compounds followed by mass analysis. Requires derivatization for steroids.Historical gold standard; still used in anti-doping.Application of new derivatization agents for enhanced isomer separation. nih.gov
High-Resolution Mass Spectrometry (HRMS)Provides highly accurate mass measurements, enabling formula determination.Untargeted metabolomics to identify steroid profiles.Identification of novel downstream metabolites of Androst-4-ene-3α,17α-diol.

In-depth Computational Studies of Molecular Interactions and Dynamics

Computational chemistry offers powerful tools to complement experimental research by providing a detailed view of molecular interactions at an atomic level. youtube.com

Molecular Docking: Docking simulations can be used to predict the binding orientation of Androst-4-ene-3α,17α-diol within the active sites of various HSD isozymes. Such studies can help prioritize which enzymes are most likely to interact with this steroid. Previous docking studies on other steroids have successfully explained stereochemical outcomes by identifying different binding modes, such as "upside-down" or "swinging" motions within the active site. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the enzyme-steroid complex over time. nih.gov A simulation of Androst-4-ene-3α,17α-diol within an HSD active site could reveal the conformational changes required for catalysis, the stability of the binding pose, and the role of water molecules in the active site. This can help explain the kinetics and thermodynamics of its formation and subsequent metabolism.

Quantitative Structure-Activity Relationship (QSAR): By building computational models based on a series of related steroid structures, QSAR studies could predict the enzymatic activity for novel, related compounds. This could guide the synthesis of specific inhibitors or probes to study the function of the enzymes that metabolize Androst-4-ene-3α,17α-diol.

Q & A

Q. What are the structural and analytical challenges in distinguishing Androst-4-ene-3alpha,17alpha-diol from its isomers?

Accurate differentiation requires advanced spectroscopic and chromatographic methods due to the compound’s structural similarity to isomers like Androst-4-ene-3alpha,17beta-diol and 5alpha-Androstane-3alpha,17alpha-diol. Key techniques include:

  • High-resolution mass spectrometry (HR-MS) to confirm molecular weight (e.g., molecular formula C₁₉H₃₀O₂ ) and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) to resolve stereochemical differences, particularly at C17 (alpha vs. beta hydroxyl orientation) .
  • Infrared spectroscopy (IR) to identify hydroxyl and carbonyl functional groups, though spectral overlap may occur with related steroids .

Q. How can researchers quantify this compound in biological matrices?

Reliable quantification in plasma, urine, or tissue requires:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to account for matrix effects .
  • Sulfatase/glucuronidase pretreatment to hydrolyze conjugated forms (e.g., monosulfates like 4-androsten-3alpha,17alpha-diol monosulfate) prior to analysis .
  • Stability testing under varying pH and temperature conditions to validate assay robustness .

Advanced Research Questions

Q. What genetic factors influence the metabolic regulation of this compound?

Genome-wide association studies (GWAS) and mQTL (metabolite quantitative trait locus) analyses have identified:

  • CYP3A7 variants (e.g., rs45446698) linked to altered levels of sulfated derivatives in plasma. The TT genotype correlates with higher stability of 4-androsten-3alpha,17alpha-diol monosulfate compared to TG heterozygotes .
  • ACADS gene silencing (via siRNA) impacts related steroid pathways, suggesting cross-talk between fatty acid oxidation and androgen metabolism .
  • Experimental validation should include CRISPR/Cas9 knockout models and longitudinal metabolite profiling .

Q. How do experimental design choices affect reproducibility in studies of this compound’s biological activity?

Critical considerations:

  • Storage conditions : Degradation occurs at room temperature; store at -20°C in amber vials to preserve stability .
  • Cell culture media composition : Lipid-rich media may interfere with steroid-receptor binding assays due to nonspecific interactions .
  • Animal models : Use CYP17A1 -deficient mice to isolate the compound’s role in testosterone synthesis vs. exogenous pathways .

Q. What are the unresolved contradictions in the compound’s role in cancer pathogenesis?

  • Prostate cancer : Elevated levels of 4-androsten-3alpha,17alpha-diol monosulfate correlate with advanced tumor stages (T4), but causal mechanisms remain unclear. Case-control studies show conflicting results on whether it drives proliferation or is a bystander metabolite .
  • Lung adenocarcinoma (LUAD) : Mendelian randomization implicates 5alpha-androstan-3beta,17alpha-diol disulfate (a structural analog) as a mediator of immune cell interactions, but direct evidence for this compound is lacking .
  • Resolve contradictions via isotope tracing to track metabolic flux and organoid models to study tissue-specific effects .

Methodological Guidance

Q. How to analyze structure-activity relationships (SAR) for this compound derivatives?

  • Molecular docking : Compare binding affinities to androgen receptors (AR) vs. estrogen receptors (ER) using software like AutoDock Vina. The C3alpha-hydroxyl group is critical for AR activation .
  • In vitro mutagenesis : Modify the C4 double bond (e.g., hydrogenation to 5alpha-Androstane derivatives) and assess impacts on transcriptional activity .
  • Metabolite profiling : Use untargeted metabolomics to identify sulfated/glucuronidated derivatives in clinical cohorts .

Q. What statistical approaches address variability in longitudinal studies of this compound?

  • Mixed-effects models to account for intra-individual variation in metabolite levels across timepoints .
  • Pathway enrichment analysis (e.g., KEGG) to link fluctuations in this compound to broader steroidogenesis or immune pathways .
  • Bonferroni correction for multiple comparisons in GWAS to reduce false-positive mQTL associations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.